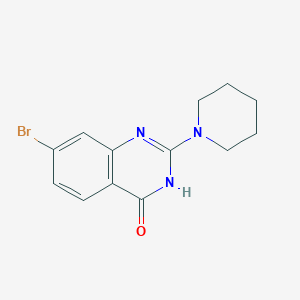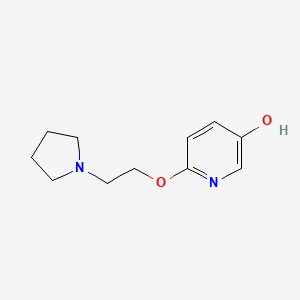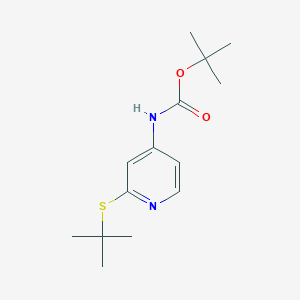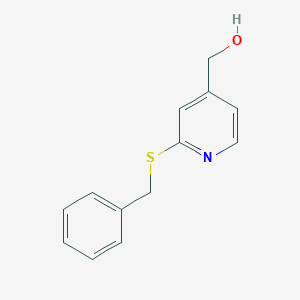
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate (also known as BTPC) is an organic compound with the molecular formula C11H17NOS. It is a white, crystalline solid with a melting point of 125-126°C. BTPC has a variety of applications in the scientific research field due to its unique properties. It is used as a reagent in organic synthesis, as well as a stabilizer and catalyst in various reactions. It also has potential applications in biochemistry and physiology.
Mécanisme D'action
BTPC is believed to act as a catalyst in various reactions. It is thought to act by forming a complex with the reactants, which facilitates the reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
BTPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
BTPC has several advantages for use in laboratory experiments. It is a stable compound, and is relatively easy to synthesize. It is also relatively non-toxic and has a low vapor pressure. However, it is also a relatively expensive compound, and its solubility in water is low.
Orientations Futures
There are a variety of potential future directions for BTPC research. These include further studies of its mechanism of action, development of new synthetic methods for its synthesis, and further studies of its biochemical and physiological effects. Additionally, research into the use of BTPC as a drug or drug delivery system is an area of interest. Finally, further research into its use as a catalyst or stabilizer in various reactions is also a potential area of exploration.
Méthodes De Synthèse
BTPC can be synthesized by the reaction of benzyl bromide and t-butyl thiopyridin-4-ylcarbamate. The reaction is carried out in a solvent such as toluene or xylene. The reaction is highly exothermic, and the reaction time is typically around one hour. The product is purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
BTPC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a stabilizer and catalyst in various reactions, and as a substrate for enzymes. It is also used in the development of drugs, as a ligand for metal ions, and as a model compound for studying the structure and properties of other organic compounds.
Propriétés
IUPAC Name |
benzyl N-(2-tert-butylsulfanylpyridin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(2,3)22-15-11-14(9-10-18-15)19-16(20)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKWVSHPOKUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(t-butylthio)pyridin-4-ylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

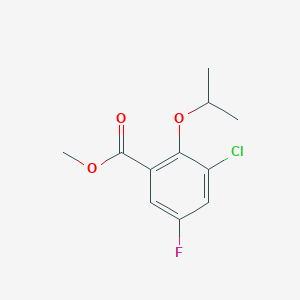


![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
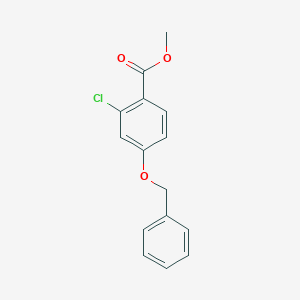
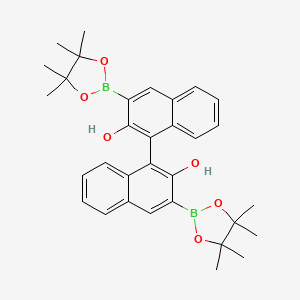


![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)
